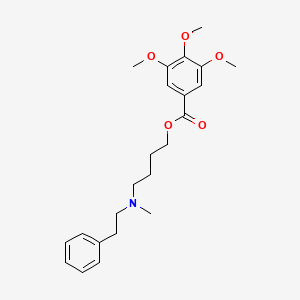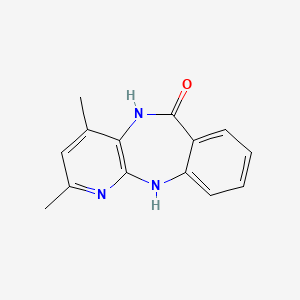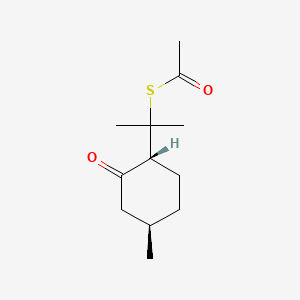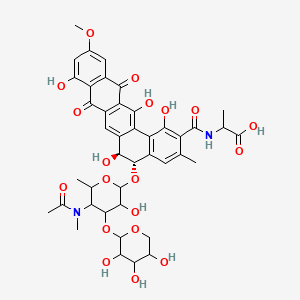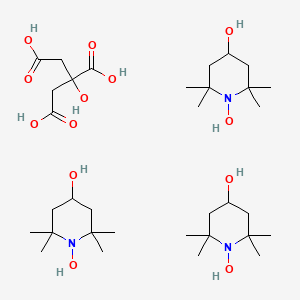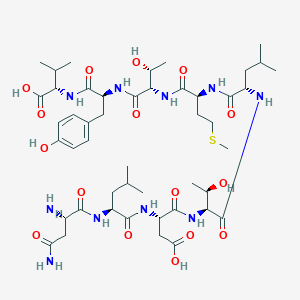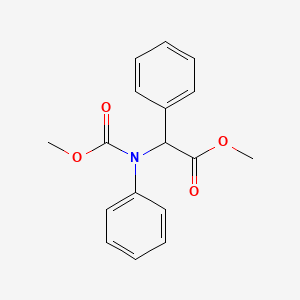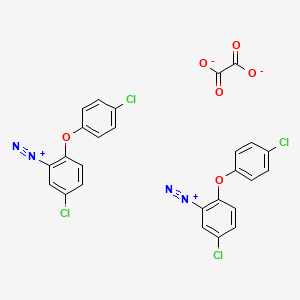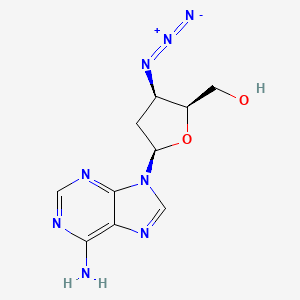
9-(3'-Azido-2',3'-dideoxy-beta-D-threo-pentofuranosyl)adenine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine is a synthetic nucleoside analog. It is structurally similar to natural nucleosides but contains an azido group at the 3’ position and lacks hydroxyl groups at the 2’ and 3’ positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as 2,3-dideoxy-D-threo-pentofuranosyl.
Azidation: The hydroxyl group at the 3’ position is replaced with an azido group using reagents like sodium azide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure product purity .
化学反应分析
Types of Reactions
9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Hydrogen and Palladium Catalyst: Used for reduction reactions.
Lewis Acids: Used in glycosylation reactions to facilitate bond formation.
Major Products
Amino Derivatives: Reduction of the azido group yields amino derivatives.
Substituted Nucleosides: Substitution reactions can yield various substituted nucleosides depending on the nucleophile used.
科学研究应用
9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine has several scientific research applications:
Antiviral Research: It is studied for its potential as an antiviral agent, particularly against retroviruses.
Biochemical Research: Used as a tool to study nucleoside analog interactions with enzymes and nucleic acids.
Medicinal Chemistry: Explored for its potential in developing new therapeutic agents.
作用机制
The mechanism of action of 9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine involves its incorporation into viral DNA during replication. The presence of the azido group prevents further elongation of the DNA chain, thereby inhibiting viral replication. This compound targets viral reverse transcriptase and other polymerases involved in nucleic acid synthesis .
相似化合物的比较
Similar Compounds
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine: Similar structure but with a fluorine atom instead of an azido group.
2-Amino-9-(3’-azido-2’,3’-dideoxy-beta-D-erythro-pentofuranosyl)-6-methoxy-9H-purine: Contains an additional amino group and a methoxy group.
Uniqueness
9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine is unique due to its specific azido substitution, which imparts distinct chemical and biological properties. This makes it particularly useful in antiviral research and as a biochemical tool .
属性
CAS 编号 |
110143-04-9 |
|---|---|
分子式 |
C10H12N8O2 |
分子量 |
276.26 g/mol |
IUPAC 名称 |
[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3-azidooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(16-17-12)6(2-19)20-7/h3-7,19H,1-2H2,(H2,11,13,14)/t5-,6-,7-/m1/s1 |
InChI 键 |
XDRZJDXXQHFAAE-FSDSQADBSA-N |
手性 SMILES |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-] |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


